Pericyclivine

Hypotensive screening Catharanthus alkaloids in vivo cardiovascular pharmacology

Pericyclivine (CAS 975-77-9, molecular formula C20H22N2O2, MW 322.41) is a monomeric indole alkaloid classified within the macroline/sarpagan structural subclass. It was first isolated and characterized from Catharanthus lanceus in 1964 and subsequently identified in Catharanthus roseus and multiple Tabernaemontana species.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
CAS No. 975-77-9
Cat. No. B1679607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePericyclivine
CAS975-77-9
SynonymsPericyclivine; 
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC
InChIInChI=1S/C20H22N2O2/c1-3-11-10-22-16-9-14-12-6-4-5-7-15(12)21-19(14)17(22)8-13(11)18(16)20(23)24-2/h3-7,13,16-18,21H,8-10H2,1-2H3/b11-3-/t13-,16-,17-,18-/m0/s1
InChIKeyVXRAIAAMNNTQES-RIVXQSEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pericyclivine (CAS 975-77-9): Sourcing Guide for a Macroline-Class Monoterpenoid Indole Alkaloid from Catharanthus and Tabernaemontana Species


Pericyclivine (CAS 975-77-9, molecular formula C20H22N2O2, MW 322.41) is a monomeric indole alkaloid classified within the macroline/sarpagan structural subclass [1]. It was first isolated and characterized from Catharanthus lanceus in 1964 and subsequently identified in Catharanthus roseus and multiple Tabernaemontana species [1][2]. Unlike the clinically prominent bisindole vinca alkaloids (vinblastine, vincristine) that dominate procurement interest in Catharanthus-derived compounds, pericyclivine represents a structurally distinct monomeric scaffold with a unique combination of transient hypotensive activity and measurable but moderate P-388 cytotoxicity [3].

Why Generic Substitution Among Catharanthus Indole Alkaloids Fails: Evidence-Based Differentiation of Pericyclivine from Co-Occurring Vinca Alkaloids


Catharanthus and Tabernaemontana species produce a structurally diverse array of monoterpenoid indole alkaloids spanning multiple skeletal subclasses (aspidosperma, iboga, macroline/sarpagan). Pericyclivine, as a macroline-type monomer, exhibits a fundamentally different pharmacological fingerprint from both the potent bisindole antimitotics (vinblastine, vincristine, gabunine) and the hypotensive-inactive monomers (vindoline, ajmalicine, tetrahydroalstonine) [1][2]. Critically, extraction workflow parameters diverge sharply: pericyclivine is optimally obtained via room-temperature maceration and is not detected at elevated extraction temperatures (55°C), whereas pharmacologically distinct co-metabolites such as vindolinine and ajmalicine require heated extraction [3]. These combined pharmacological and physicochemical differences preclude generic interchange of pericyclivine with other Catharanthus alkaloids in discovery workflows.

Pericyclivine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data Against Closest Analogs


Hypotensive Activity Profile: Pericyclivine vs. Vindoline, Ajmalicine, and Tetrahydroalstonine in Anesthetized Normotensive Rat and Dog Models

In a systematic evaluation of 14 alkaloid fractions and individual alkaloids from Catharanthus lanceus in anesthetized normotensive rats and dogs, pericyclivine elicited transient hypotensive activity at doses of 8–40 mg/kg, alongside leurosine and perivine. In contrast, vindoline, tetrahydroalstonine, ajmalicine, lochnerinine, and periformyline failed to induce any hypotensive response at several dose levels in the same experimental system [1]. This places pericyclivine within a minority subset (3 of 9 tested individual alkaloids) exhibiting measurable cardiovascular activity.

Hypotensive screening Catharanthus alkaloids in vivo cardiovascular pharmacology

P-388 Lymphocytic Leukemia Cytotoxicity: Pericyclivine vs. Co-Isolated Bisindole Alkaloids from Tabernaemontana Species

In the P-388 lymphocytic leukemia cell culture system, pericyclivine exhibits an ED50 of 13 μg/mL . In a head-to-head isolation study from Tabernaemontana johnstonii stem bark, pericyclivine and perivine were co-isolated alongside gabunamine, gabunine, and tabernamine; notably, only the bisindole alkaloids gabunamine, gabunine, and tabernamine demonstrated significant cytotoxicity in the same P-388 assay system, while pericyclivine and perivine were not reported as significantly active [1]. This establishes pericyclivine as a moderately active monomeric comparator within the broader alkaloid panel, in contrast to the potently active bisindole congeners.

P-388 cytotoxicity bisindole alkaloids antileukemic screening

Extraction Temperature Divergence: Pericyclivine Requires Room Temperature Maceration While Vindolinine and Ajmalicine Require 55°C

GC-MS analysis of indole alkaloid extracts from Catharanthus roseus herb demonstrated that pericyclivine is optimally extracted via maceration at room temperature (method I, 96% ethanol at ambient temperature). Critically, pericyclivine was not detected in the alkaloid mixture obtained by extraction at 55°C (method II). In direct contrast, isovindolinine, vindolinine, and ajmalicine showed more effective extraction at 55°C [1]. This temperature-dependent extraction dichotomy has direct consequences for alkaloid isolation workflows.

Alkaloid extraction optimization GC-MS metabolite profiling Catharanthus roseus phytochemistry

Structural Scaffold Differentiation: Pericyclivine as a Macroline/Sarpagan Monomer Distinct from Iboga-Type and Aspidosperma-Type Alkaloids

Pericyclivine is classified as a macroline alkaloid, characterized by a tetracyclic macroline skeleton arising from scission of the C-21 to N-4 bond of the akuammilan skeleton . This monomeric sarpagan-type scaffold is structurally distinct from the iboga-type skeleton of coronaridine and voacangine derivatives, and from the aspidosperma-type skeleton of vindoline and vindorosine [1]. Notably, the potent antileukemic bisindole alkaloids (gabunamine, gabunine, tabernamine) from Tabernaemontana species are vobasine-iboga dimers, representing a fundamentally different molecular architecture with divergent pharmacological properties [2].

Macroline alkaloids sarpagan skeleton chemotaxonomic classification

Biosynthetic Enzymatic Accessibility: VmV10H Hydroxylase Accepts Pericyclivine as Substrate for Regiospecific 10-Hydroxylation

The cytochrome P450 monooxygenase VmV10H (vincaminoreine/pericyclivine 10-hydroxylase) from Vinca minor catalyzes the regiospecific C10-hydroxylation of pericyclivine alongside structurally diverse monoterpenoid indole alkaloids including vincaminoreine, apparicine, and akuammidine [1]. In contrast, the paralogous enzyme VmPs10H (pseudoakuammigine 10-hydroxylase) demonstrates preference for akuammiline-type substrates (pseudoakuammigine, picrinine, strictamine) and does not accept pericyclivine [1]. This substrate specificity bifurcation provides a defined enzymatic route for generating 10-hydroxy-pericyclivine derivatives.

Cytochrome P450 monooxygenase Vinca minor alkaloid hydroxylation biocatalysis

Pericyclivine Application Scenarios: Research and Industrial Use Cases Derived from Quantitative Differentiation Evidence


Cardiovascular Pharmacology Screening of Monomeric Catharanthus Alkaloids

Pericyclivine is one of only three monomeric Catharanthus alkaloids (alongside leurosine and perivine) that elicited measurable hypotensive activity in anesthetized normotensive animal models, while vindoline, ajmalicine, tetrahydroalstonine, lochnerinine, and periformyline were completely inactive [1]. Researchers seeking to explore the structure-activity determinants of hypotensive activity within the Vinca alkaloid chemospace should include pericyclivine as a confirmed active monomeric comparator, enabling direct pharmacophore mapping against the inactive monomeric scaffolds.

Chemotaxonomic Marker for Tabernaemontana and Catharanthus Species Authentication

Pericyclivine's distribution across both Catharanthus and Tabernaemontana genera, combined with its structurally distinct macroline skeleton, makes it a valuable chemotaxonomic marker. Its isolation from Tabernaemontana holstii roots and Tabernaemontana johnstonii stem bark was the first report of this alkaloid in any Tabernaemontana species [2][3], enabling species authentication and phylogenetic studies within the Apocynaceae family.

Monomeric vs. Bisindole Cytotoxicity SAR Studies in P-388 Leukemia Models

Pericyclivine provides an intermediate-cytotoxicity monomeric comparator (ED50 13 μg/mL) for SAR studies investigating the contribution of dimerization to antileukemic potency in the P-388 assay system [4]. Co-isolated bisindole alkaloids (gabunamine, gabunine, tabernamine) from the same plant sources exhibit significantly greater cytotoxicity [4], making pericyclivine a defined monomeric control for mechanistic studies dissecting monomer-dependent vs. dimer-dependent antileukemic mechanisms.

Biocatalytic Diversification via VmV10H-Catalyzed 10-Hydroxylation

The demonstrated substrate acceptance of pericyclivine by the Vinca minor cytochrome P450 VmV10H enables regiospecific C10-hydroxylation [5], providing a defined enzymatic route to 10-hydroxy-pericyclivine. This hydroxylated derivative can serve as a synthetic intermediate for further chemical diversification (e.g., etherification, esterification, glycosylation), enabling the generation of pericyclivine-based compound libraries for biological screening that are inaccessible from VmPs10H-restricted substrates.

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